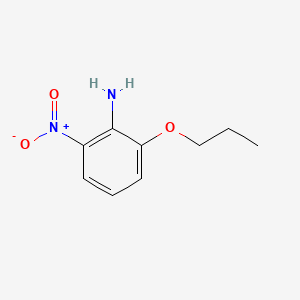

![molecular formula C8H7N3O B599733 1-Acetylpyrazolo[3,4-c]pyridine CAS No. 52090-67-2](/img/structure/B599733.png)

1-Acetylpyrazolo[3,4-c]pyridine

Overview

Description

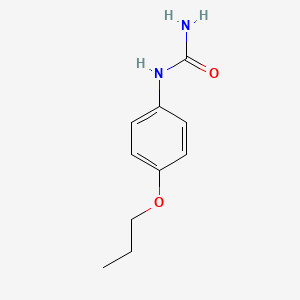

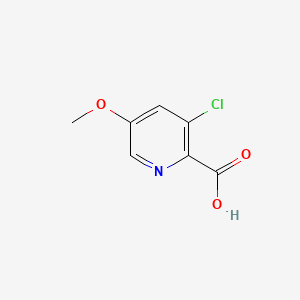

1-Acetylpyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 52090-67-2 . It has a molecular weight of 161.16 and its IUPAC name is 1-acetyl-1H-pyrazolo[3,4-c]pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the retrieved papers, pyrazolo[3,4-b]pyridines, a related class of compounds, have been studied for their reactivity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives, closely related to 1-Acetylpyrazolo[3,4-c]pyridine, have proven to be versatile scaffolds for the design of kinase inhibitors. These compounds can interact with kinases in multiple binding modes, particularly binding to the hinge region of the kinase. Their versatility has led to many patents claiming pyrazolo[3,4-b]pyridine as a key element for inhibitor binding across a broad range of kinase targets. The scaffold's ability to form additional interactions in the kinase pocket provides potency and selectivity, making it a focal point in kinase inhibitor design (Wenglowsky, 2013).

Catalysis and Organic Synthesis

Heterocyclic N-oxide derivatives, including those from pyridine, have been highlighted for their usefulness as versatile synthetic intermediates with broad medicinal importance. These compounds play vital roles in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, showcasing their significant application potential in organic synthesis and catalysis (Li et al., 2019).

Medicinal Applications

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried compound, is highlighted for its broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The scaffold's utility in drug development underscores its importance in medicinal chemistry, where structure-activity relationship (SAR) studies have propelled the development of drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Optoelectronic Materials

The integration of pyrazole and pyridine moieties into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These compounds have found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their importance beyond traditional medicinal applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-Acetylpyrazolo[3,4-c]pyridine, also known as 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethanone, is tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

This compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, which are essential components of the cell’s cytoskeleton . The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately to apoptosis, or programmed cell death .

Biochemical Pathways

The compound’s action on tubulin affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . By inhibiting microtubule polymerization, the compound disrupts the normal function of the mitotic spindle, leading to cell cycle arrest .

Result of Action

The result of this compound’s action is the inhibition of cell migration and the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with tubulin and the subsequent disruption of microtubule dynamics .

Properties

IUPAC Name |

1-pyrazolo[3,4-c]pyridin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHLCXBKJVESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CN=C2)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665893 | |

| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-67-2 | |

| Record name | 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.